Citrulline malate

Description

Properties

IUPAC Name |

(2S)-2-amino-5-(carbamoylamino)pentanoic acid;2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O3.C4H6O5/c7-4(5(10)11)2-1-3-9-6(8)12;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,10,11)(H3,8,9,12);2,5H,1H2,(H,6,7)(H,8,9)/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROVUXYZTXCEBX-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CNC(=O)N.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970275 | |

| Record name | 2-Hydroxybutanedioic acid--N~5~-[hydroxy(imino)methyl]ornithine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70796-17-7, 54940-97-5 | |

| Record name | Citrulline malate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70796-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citrulline malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070796177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybutanedioic acid--N~5~-[hydroxy(imino)methyl]ornithine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Citrulline DL-Malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRULLINE MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAB4036KHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Citrulline Malate on Nitric Oxide Synthesis

Abstract

Nitric oxide (NO) is a pleiotropic signaling molecule fundamentally involved in a myriad of physiological processes, most notably vasodilation, neurotransmission, and immune response.[1] Strategies to augment endogenous NO synthesis are of significant interest in both clinical research and therapeutic development. Citrulline malate (CM), a salt composed of the non-essential amino acid L-citrulline and the tricarboxylic acid (TCA) cycle intermediate malate, has emerged as a potent agent for enhancing NO bioavailability.[2][3] This technical guide provides an in-depth exploration of the core biochemical mechanisms through which this compound exerts its effects on nitric oxide synthesis. We will dissect the distinct yet synergistic roles of L-citrulline and malate, detail robust experimental protocols for quantifying these effects, and present the underlying scientific rationale for researchers, scientists, and drug development professionals.

Part 1: The L-Citrulline Component: A Superior Substrate for Nitric Oxide Synthase

The central tenet of this compound's efficacy lies in the metabolic fate of L-citrulline. While L-arginine is the direct substrate for nitric oxide synthase (NOS), oral L-arginine supplementation suffers from significant pre-systemic elimination.[4][5] The enzyme arginase, highly expressed in the liver and gastrointestinal tract, metabolizes a substantial portion of ingested L-arginine before it can reach systemic circulation, a phenomenon often termed the "arginine paradox."[5][6]

L-citrulline supplementation effectively circumvents this metabolic bottleneck. By bypassing hepatic metabolism, L-citrulline enters systemic circulation and is readily transported to various tissues, primarily the kidneys, where it is efficiently converted back into L-arginine.[5][6] This process creates a more sustained and significant elevation of plasma L-arginine levels than direct L-arginine supplementation, thereby providing a greater substrate pool for NOS.[4][7][8]

The Arginine-Citrulline Cycle: Enzymatic Conversion and NO Production

The conversion of L-citrulline to L-arginine is a two-step enzymatic process that is a key component of the urea cycle but also occurs in non-hepatic tissues to regenerate arginine.

-

Argininosuccinate Synthetase (ASS): In the first, rate-limiting step, L-citrulline combines with aspartate to form argininosuccinate. This reaction is catalyzed by the enzyme Argininosuccinate Synthetase (ASS).[9][10]

-

Argininosuccinate Lyase (ASL): Subsequently, Argininosuccinate Lyase (ASL) cleaves argininosuccinate into L-arginine and fumarate.[9][11][12] Studies have demonstrated that ASL is essential for systemic NO production, as its absence impairs the ability to use both endogenous and extracellular arginine for NOS.[11][12]

-

Nitric Oxide Synthase (NOS): The newly synthesized L-arginine becomes the substrate for NOS. In an NADPH-dependent reaction, NOS oxidizes the guanidinium group of L-arginine, producing nitric oxide and regenerating L-citrulline as a co-product.[13][14] This L-citrulline can then re-enter the cycle, providing a continuous pathway for NO synthesis.[13]

This entire pathway, from L-citrulline uptake to NO generation, forms a highly efficient system for maintaining NO homeostasis.

Part 2: The Malate Component: A Synergistic Role in Bioenergetics

The inclusion of malate in the citrulline salt is not incidental; it plays a potentially synergistic role by influencing cellular energy metabolism, which is intrinsically linked to the energetically demanding process of NO synthesis.

Malate's Position in the Tricarboxylic Acid (TCA) Cycle

Malate is a key intermediate in the TCA cycle, the central hub of cellular respiration responsible for generating ATP.[15][16][17] Within the mitochondrial matrix, malate is oxidized to oxaloacetate by the enzyme malate dehydrogenase (MDH), a reaction that concurrently reduces NAD+ to NADH.[15][18] This NADH is a primary electron donor to the electron transport chain, driving oxidative phosphorylation and ATP synthesis.

The proposed mechanisms for malate's synergistic action include:

-

Enhanced ATP Production: Supplementing with malate may increase the pool of TCA cycle intermediates, potentially enhancing the overall flux through the cycle and increasing the rate of ATP generation.[19][20][21] This increased energy supply can support the enzymatic activity of both ASS and NOS.

-

Improved Metabolic Efficiency: During periods of high metabolic demand, such as intense exercise, malate may help mitigate the accumulation of lactate.[19][22] By promoting aerobic metabolism, malate could facilitate more efficient energy production and reduce metabolic acidosis.[20][22] Furthermore, L-citrulline's role in the urea cycle aids in the clearance of ammonia, another metabolic byproduct associated with fatigue.[2][23]

Part 3: Experimental Methodologies for Quantifying Nitric Oxide Synthesis

To validate the mechanistic claims of this compound, rigorous quantitative analysis is essential. The most common and reliable methods involve the indirect measurement of NO through its stable downstream products, nitrite (NO₂⁻) and nitrate (NO₃⁻), collectively known as NOx.

Protocol: Quantification of Total Nitrite and Nitrate (NOx) via the Griess Assay

This protocol provides a robust method for determining total NO production in biological fluids (e.g., plasma, serum, cell culture supernatant) by first converting nitrate to nitrite, then quantifying total nitrite using the colorimetric Griess reaction.[24][25][26]

A. Materials and Reagents

-

Biological sample (e.g., deproteinized plasma)

-

Nitrate Reductase (NaR) enzyme and its co-factor NADPH

-

Griess Reagent:

-

Solution I: Sulfanilamide in acidic solution (e.g., 1% sulfanilamide in 5% phosphoric acid)

-

Solution II: N-(1-naphthyl)ethylenediamine (NED) in deionized water (e.g., 0.1% NED)

-

-

Sodium Nitrite (NaNO₂) standard solution (for standard curve)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 540 nm

B. Step-by-Step Methodology

-

Standard Curve Preparation: Prepare a series of NaNO₂ standards (e.g., 100, 50, 25, 12.5, 6.25, 3.13, and 0 µM) by serially diluting a stock solution. Add 50 µL of each standard to triplicate wells of the 96-well plate.[27]

-

Sample Preparation: Centrifuge biological samples to remove particulates. If necessary, deproteinize samples (e.g., using a zinc sulfate precipitation or ultrafiltration) to prevent interference.

-

Nitrate Reduction:

-

Griess Colorimetric Reaction:

-

Add 50 µL of Griess Reagent I (Sulfanilamide) to all wells.[27]

-

Incubate for 5-10 minutes at room temperature, protected from light. This allows for the formation of a diazonium salt.[27]

-

Add 50 µL of Griess Reagent II (NED) to all wells.[27]

-

Incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.

-

-

Measurement and Data Analysis:

-

Measure the absorbance of each well at 540 nm using a microplate reader.[24]

-

Subtract the absorbance of the blank (0 µM standard) from all readings.

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Use the linear regression equation from the standard curve to calculate the total nitrite concentration in the unknown samples.

-

Normalize the results to the protein concentration of the original sample if applicable (e.g., pmol/mg protein).

-

Data Presentation: Hypothetical Results

The following table summarizes hypothetical data from an experiment assessing plasma NOx levels in subjects after supplementation with a placebo or this compound.

| Group | N | Baseline Plasma NOx (µM) | Post-Supplementation Plasma NOx (µM) | Change from Baseline (%) |

| Placebo | 20 | 25.4 ± 3.1 | 26.1 ± 3.5 | +2.8% |

| This compound (8g) | 20 | 24.9 ± 2.9 | 45.8 ± 5.2 | +83.9% |

| Data are presented as Mean ± SD. *p < 0.01 vs. Placebo. |

Conclusion and Future Directions

The mechanism of action of this compound on nitric oxide synthesis is a compelling example of synergistic formulation. L-citrulline acts as a highly bioavailable precursor for L-arginine, effectively increasing the substrate pool for nitric oxide synthase and bypassing the enzymatic barriers that limit direct L-arginine supplementation.[6][[“]] Concurrently, the malate component serves as a key metabolic intermediate that can enhance cellular bioenergetics, providing the necessary ATP to fuel NO production and improving overall metabolic efficiency.[17][19]

This dual-pronged mechanism makes this compound a subject of significant interest for therapeutic and performance-enhancing applications. For drug development professionals, understanding this pathway provides a clear rationale for investigating CM in pathologies characterized by endothelial dysfunction, such as hypertension, and metabolic disorders. For researchers, the protocols outlined herein offer a validated framework for quantifying the impact of CM and other NO-modulating compounds. Future research should continue to explore the precise stoichiometry of the citrulline-to-arginine conversion in different tissues and further elucidate the quantitative contribution of malate to the ATP required for NO synthesis under various physiological and pathological conditions.

References

- Rhim, H. C., et al. (2021). A critical review of this compound supplementation and exercise performance. PMC - NIH.

- Amerigo Scientific. Unveiling the Multifaceted Role of Malate Dehydrogenase (MDH): From Structure to Function. Amerigo Scientific.

- ReadyDefend Supplements. L-Arginine vs L-Citrulline: Nitric Oxide Showdown. ReadyDefend Supplements.

- MDPI. The Effects of Consuming Amino Acids L-Arginine, L-Citrulline (and Their Combination)

- Emerson, K. (2025).

- Journal of Pioneering Medical Sciences. (2024). The Effect of this compound Supplement Applied in Addition to Fitness Trainings on Hormone Metabolism of Athletes. Journal of Pioneering Medical Sciences.

- Revive Active. (2025). The Link Between L-Arginine and Nitric Oxide Production. Revive Active.

- Min-Dhar, P., et al.

- Supplement Place. (2025). L-Citrulline vs L-Arginine. Supplement Place.

- BenchChem. (2025). Application Notes and Protocols for Measuring Nitric Oxide Synthase (NOS) Activity. BenchChem.

- Erez, A., et al. (2011). Argininosuccinate lyase is an essential regulator of nitric oxide homeostasis.

- Stuehr, D. J. (2004).

- Gonzalez, A. M., & Trexler, E. T. (2020). A critical review of this compound supplementation and exercise performance.

- Red Dragon Nutritionals. (2023). Citrulline DL Malate: A Scientific Guide to its Benefits & Role of DL. Red Dragon Nutritionals.

- Bailey, S. J., et al. (2021).

- Jones, A. M. (2014). Dietary Nitric Oxide Precursors and Exercise Performance.

- Luiking, Y. C., et al. (2010). Regulation of nitric oxide production in health and disease. Current Opinion in Clinical Nutrition and Metabolic Care.

- Mori, M., & Gotoh, T. (2000). Regulation of the urea cycle enzyme genes in nitric oxide synthesis. Journal of Inherited Metabolic Disease.

- Gonzalez, A. M., et al. (2020). The effects of citrulline supplementation on athlete's performance: systematic review.

- Allerton, T. D., et al. (2018). L-Citrulline: A Non-Essential Amino Acid with Important Roles in Human Health. Nutrients.

- Erez, A., et al. (2011). Requirement of argininosuccinate lyase for systemic nitric oxide production.

- Zając, A., et al. (2024). Impact of this compound supplementation on exercise performance and muscle regeneration. Polish Journal of Sports Medicine.

- Vitamin Shoppe. (2019). Which Pump-Boosting Amino Acid Is Better: L-Arginine Or L-Citrulline?. Vitamin Shoppe.

- Wikipedia.

- Mr Supplement. (2023). Arginine vs Citrulline | Review & Comparison. Mr Supplement.

- Consensus. What is L-Citrulline mechanism of action?. Consensus.

- Consensus. Does L-Citrulline increase nitric oxide (NO) production by serving as a precursor to L-arginine?. Consensus.

- Schwedhelm, E., et al. (2008). Pharmacokinetic and pharmacodynamic properties of oral l-citrulline and l-arginine: impact on nitric oxide metabolism. British Journal of Clinical Pharmacology.

- Wax, B., et al. (2016). Effects of Supplemental Citrulline-Malate Ingestion on Blood Lactate, Cardiovascular Dynamics, and Resistance Exercise Performance in Trained Males. Journal of Dietary Supplements.

- FeelToth, B., et al. (2012). Measurement of NO in biological samples. Biomedical Journal.

- Khan, A. H., et al. (2023).

- Lu, G., et al. (2021). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods and Protocols.

- BenchChem. (2025).

Sources

- 1. Intracellular Mechanistic Role of Nitric Oxide: A Comparative Analysis of the Effectiveness of L-Arginine and L-Citrulline Supplementation on Nitric Oxide Synthesis and Subsequent Exercise Performance in Humans [ommegaonline.org]

- 2. The Effect of this compound Supplement Applied in Addition to Fitness Trainings on Hormone Metabolism of Athletes | Journal of Pioneering Medical Sciences [jpmsonline.com]

- 3. Publishers Panel [medycynasportowa.edu.pl]

- 4. mrsupplement.com.au [mrsupplement.com.au]

- 5. m.youtube.com [m.youtube.com]

- 6. Acute L-Citrulline Supplementation Increases Nitric Oxide Bioavailability but Not Inspiratory Muscle Oxygenation and Respiratory Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-Arginine vs L-Citrulline: Nitric Oxide Showdown [readydefend.com]

- 8. supplementplace.co.uk [supplementplace.co.uk]

- 9. Regulation of the urea cycle enzyme genes in nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. "Argininosuccinate lyase is an essential regulator of nictric oxide hom" by A Erez, Y Chen et al. [ecommons.aku.edu]

- 12. Requirement of argininosuccinate lyase for systemic nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reviveactive.com [reviveactive.com]

- 14. Enzymes of the L-arginine to nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Unveiling the Multifaceted Role of Malate Dehydrogenase (MDH): From Structure to Function - Amerigo Scientific [amerigoscientific.com]

- 16. Malate dehydrogenase: a story of diverse evolutionary radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reddragonnutritionals.com [reddragonnutritionals.com]

- 18. Malate dehydrogenase - Wikipedia [en.wikipedia.org]

- 19. A critical review of this compound supplementation and exercise performance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. swolverine.com [swolverine.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. benchchem.com [benchchem.com]

- 25. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. benchchem.com [benchchem.com]

- 28. consensus.app [consensus.app]

Citrulline Malate: A Multifaceted Modulator of Core Biochemical Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Citrulline Malate (CM) is a hybrid compound composed of the non-essential amino acid L-citrulline and the dicarboxylic acid L-malate, an intermediate of the tricarboxylic acid (TCA) cycle. Initially developed to treat asthenia (abnormal physical weakness or lack of energy), its application has expanded significantly, particularly in the realms of sports nutrition and clinical research.[1] The synergistic action of its two components allows CM to influence a nexus of critical biochemical pathways, including nitrogen homeostasis, nitric oxide synthesis, and cellular energy production. This technical guide provides an in-depth analysis of the mechanisms by which CM exerts its effects, details robust experimental protocols for investigating these pathways, and presents the core scientific data underpinning its physiological significance. The intended audience for this document includes researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action.

The L-Citrulline Component: A Hub for Nitrogen Metabolism

L-citrulline is a unique amino acid as it is not incorporated into proteins but serves as a crucial intermediary in two vital physiological cycles: the Urea Cycle and the Nitric Oxide (NO) pathway.[2][3] Its oral supplementation is demonstrably more effective at increasing plasma L-arginine levels than L-arginine supplementation itself, primarily because it bypasses hepatic first-pass metabolism and catabolism by the enzyme arginase.[4][5][6]

Influence on the Urea Cycle and Ammonia Homeostasis

The primary function of the urea cycle, located in the liver, is the detoxification of ammonia, a highly toxic byproduct of amino acid catabolism.[7][8] During intense physical exertion, ammonia production can exceed its clearance, leading to accumulation in muscle and blood, which is a key factor in the onset of fatigue.[9]

L-citrulline is a central intermediate in this cycle. By increasing the availability of citrulline, supplementation can enhance the rate of the urea cycle, thereby promoting more efficient ammonia clearance.[10][11] This improved ammonia homeostasis prevents the inhibition of key glycolytic enzymes like phosphofructokinase, allowing for sustained ATP production and delaying fatigue.[4] Studies have indicated that CM supplementation can enhance the use of amino acids, particularly branched-chain amino acids, during exercise while increasing the production of urea and other arginine-derived metabolites, evidencing an upregulation of this pathway.[12][13]

Role as a Potent Precursor for Nitric Oxide (NO) Synthesis

In endothelial cells and other tissues, L-citrulline is converted to L-arginine, the direct substrate for Nitric Oxide Synthase (NOS) enzymes.[5] NOS catalyzes the production of NO, a critical signaling molecule involved in vasodilation, blood flow regulation, and mitochondrial respiration.[11]

The process is cyclical: the conversion of L-arginine to NO by NOS also regenerates L-citrulline, which can then be recycled back to L-arginine, sustaining NO production.[3] By providing a larger pool of L-citrulline, CM supplementation ensures a sustained and elevated supply of L-arginine for the NOS enzyme, leading to increased NO bioavailability.[4][5] This enhanced vasodilation improves the delivery of oxygen and key nutrients to metabolically active tissues, such as exercising muscle, and facilitates the removal of waste products.[5][14]

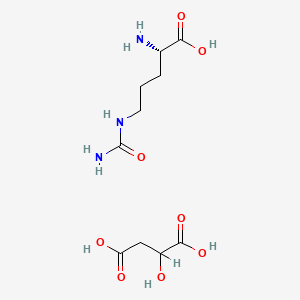

Caption: Interplay of the Urea Cycle and Nitric Oxide (NO) Synthesis pathways.

The L-Malate Component: Fueling Cellular Energy Metabolism

The inclusion of malate is not incidental; it plays a direct and synergistic role in cellular energy production. Malate is an integral component of the TCA cycle and is involved in translocating reducing equivalents across the mitochondrial membrane.

Anaplerotic Role in the Tricarboxylic Acid (TCA) Cycle

The TCA cycle is the final common pathway for the oxidation of fuel molecules and the primary generator of reducing equivalents (NADH, FADH₂) for the electron transport chain. Malate is a key intermediate in this cycle. Supplementation with malate can increase the concentration of TCA cycle intermediates, a process known as anaplerosis.[15][16] By increasing the pool of malate, which is dehydrogenated to oxaloacetate, CM supplementation can enhance the flux of the TCA cycle.[4] This leads to a greater rate of oxidative ATP production, providing more energy for cellular processes. This mechanism is supported by findings showing that CM supplementation increases the rate of oxidative ATP production during exercise and enhances phosphocreatine recovery post-exercise.[15][17][18]

Facilitating the Malate-Aspartate Shuttle (MAS)

The inner mitochondrial membrane is impermeable to NADH, the primary reducing equivalent generated during glycolysis in the cytosol. The Malate-Aspartate Shuttle (MAS) is a critical system that transfers these reducing equivalents from the cytosol into the mitochondrial matrix for use in oxidative phosphorylation.[19] The shuttle relies on the interconversion of malate and oxaloacetate on both sides of the membrane.[19] Increased availability of malate from CM supplementation may enhance the efficiency of the MAS, ensuring that the NADH generated during glycolysis can be efficiently utilized for aerobic energy production.[4][10] This improved efficiency can lead to a more robust supply of ATP to meet the demands of high-intensity activities.

Caption: Malate's anaplerotic role in the TCA Cycle and function in the Malate-Aspartate Shuttle.

Quantitative Impact of Supplementation

The biochemical modulation by this compound translates into measurable quantitative changes in plasma metabolites and physiological function.

Table 1: Pharmacokinetic Impact of Citrulline vs. Arginine Supplementation in Mice Data adapted from a study quantifying the metabolic fate of dietary arginine and citrulline.[6]

| Parameter | Control Diet | Arginine Supplementation | Citrulline Supplementation |

| Plasma Citrulline (μmol/L) | 45 ± 2 | 46 ± 2 | 105 ± 8 |

| Plasma Arginine (μmol/L) | 89 ± 5 | 108 ± 6 | 134 ± 10† |

| Arginine Flux (μmol/h) | 211 ± 14 | 218 ± 11 | 392 ± 33† |

| *Significantly different from Control. †Significantly different from Arginine Supplementation. |

Table 2: Functional Impact of this compound Supplementation in Humans Data adapted from a study on human exercising muscle.[15][17][18]

| Parameter | Placebo | This compound (6g/day) | Percentage Change |

| Rate of Oxidative ATP Production | Baseline | Increased | +34% |

| Rate of Phosphocreatine Recovery | Baseline | Increased | +20% |

| Sensation of Fatigue | Reported | Significantly Reduced | - |

Key Experimental Protocols

To enable rigorous investigation into the effects of this compound, validated and reproducible methodologies are essential.

Protocol: Quantification of Nitric Oxide Metabolites (Griess Assay)

This protocol describes the indirect measurement of NO by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻), in biological fluids.

Principle: Nitrate is first enzymatically converted to nitrite by nitrate reductase. Total nitrite is then detected as a colored azo dye product when reacted with Griess Reagent, which is measured spectrophotometrically.[20]

Step-by-Step Methodology:

-

Standard Curve Preparation: Prepare a 100 µM stock solution of sodium nitrite. Create serial dilutions to generate standards ranging from 1 µM to 100 µM. Add 50 µL of each standard to a 96-well plate in triplicate.

-

Sample Preparation: Collect plasma or serum samples. Deproteinize samples by adding a precipitating agent (e.g., zinc sulfate) and centrifuging. Collect the supernatant.

-

Nitrate Reduction (for total NO): To 50 µL of deproteinized sample or standard, add 10 µL of nitrate reductase and 10 µL of NADPH. Incubate at room temperature for 20-30 minutes to convert nitrate to nitrite.

-

Griess Reaction: Add 50 µL of 1% sulfanilamide solution to each well. Incubate for 10 minutes at room temperature, protected from light. Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine (NED) solution to each well and incubate for another 10 minutes.[21][22]

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank from all readings. Plot the standard curve and determine the nitrite concentration in the samples by interpolation.

Caption: Experimental Workflow for the Quantification of Nitric Oxide Metabolites.

Protocol: Quantification of L-Citrulline and L-Arginine in Plasma by HPLC

This protocol outlines the simultaneous determination of L-citrulline and L-arginine in plasma using reverse-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization.

Principle: Amino acids in a deproteinized plasma sample are derivatized to make them detectable by UV or fluorescence detectors. The derivatized amino acids are then separated based on their hydrophobicity on a reverse-phase column and quantified against known standards.[23][24]

Step-by-Step Methodology:

-

Sample Preparation: To a 50 µL plasma aliquot, add 50 µL of an internal standard solution (e.g., stable isotope-labeled citrulline and arginine).[25]

-

Deproteinization: Precipitate proteins by adding 100 µL of methanol or trichloroacetic acid. Vortex and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.[23][25]

-

Derivatization: Transfer the supernatant to a new tube. Add a derivatization reagent such as phenyl-isothiocyanate (PITC) or o-phthalaldehyde (OPA) according to the manufacturer's protocol. This reaction typically requires a specific pH and incubation period.[23][24]

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient elution system is typically used, involving a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).

-

Injection: Inject 10-20 µL of the derivatized sample.

-

Detection: UV detector (e.g., at 254 nm for PITC derivatives) or a fluorescence detector.

-

-

Data Analysis: Identify peaks based on retention times compared to pure standards. Quantify the concentration by integrating the peak area and comparing it to the standard curve, normalized to the internal standard.

Conclusion and Future Directions

This compound supplementation exerts a significant and synergistic influence on key biochemical pathways that govern nitrogen balance, vascular function, and cellular bioenergetics. The L-citrulline component enhances ammonia detoxification via the urea cycle and boosts nitric oxide production, while the L-malate component directly fuels the TCA cycle and supports the transfer of reducing equivalents into the mitochondria. These mechanisms collectively contribute to improved metabolic efficiency, reduced fatigue, and enhanced physiological performance.

For drug development professionals, the multifaceted action of CM presents opportunities in conditions characterized by NO deficiency, endothelial dysfunction, hyperammonemia, and metabolic stress.[26] Future research should focus on elucidating the dose-response relationship in specific clinical populations, exploring long-term safety and efficacy, and investigating its potential as an adjunctive therapy in metabolic and cardiovascular diseases.

References

-

Gough, L.A., Sparks, S.A., McNaughton, L.R., et al. (2021). A critical review of this compound supplementation and exercise performance. European Journal of Applied Physiology, 121(12), 3283–3295. [Link]

-

Zou, Z., Wang, H., Li, H., et al. (2010). Simultaneous determination of l-citrulline and l-arginine in plasma by high performance liquid chromatography. Clinical Laboratory, 56(1-2), 65-69. [Link]

-

Examine.com. (2022). This compound: How does it work? And can it improve exercise performance? Examine.com Study Summary. [Link]

-

Nexus Sports Nutrition. (2025). What is this compound? Benefits, Dosage & How It Works. Nexus Sports Nutrition Blog. [Link]

-

Bendahan, D., Mattei, J.P., Ghattas, B., et al. (2002). Citrulline/malate promotes aerobic energy production in human exercising muscle. British Journal of Sports Medicine, 36(4), 282-289. [Link]

-

Bendahan, D., Mattei, J.P., Ghattas, B., et al. (2002). Citrulline/malate promotes aerobic energy production in human exercising muscle. PubMed. [Link]

-

Gough, L.A., Sparks, S.A., McNaughton, L.R., et al. (2021). A schematic representation of the mechanisms associated with this compound supplementation. ResearchGate. [Link]

-

Cleveland Clinic. (2023). L-Citrulline Supplement Benefits and Side Effects. Cleveland Clinic Health Essentials. [Link]

-

Santhosh, S., Kumar, T.M., Yogesh, T.G., et al. (2013). Simultaneous determination of arginine, citrulline, and asymmetric dimethylarginine in plasma by reverse-phase high-performance liquid chromatography. Indian Journal of Nephrology, 23(5), 347-351. [Link]

-

Kovacs, K., Csonka, N., Szecsi, D., et al. (2024). The Effects of L-Citrulline and Malic Acid on Substrate Utilisation and Lactate Elimination. Preprints.org. [Link]

-

WebMD. (n.d.). Citrulline: Health Benefits, Potential Risks, Dosage, and More. WebMD. [Link]

-

COR-Kinetics. (n.d.). This compound Supplement Improves Performance...but We Don't Know How. COR-Kinetics. [Link]

-

Chappell, A.J., Allwood, D.M., Johns, R., et al. (2018). Effects of Supplemental Citrulline-Malate Ingestion on Blood Lactate, Cardiovascular Dynamics, and Resistance Exercise Performance in Trained Males. Journal of Dietary Supplements, 15(1), 62-75. [Link]

-

A-rtas, F., & B-aş, M. (2024). The Effect of this compound Supplement Applied in Addition to Fitness Trainings on Hormone Metabolism of Athletes. Journal of Pioneering Medical Sciences. [Link]

-

Gupta, K.J., Fernie, A.R., Kaiser, W.M., et al. (2011). Current approaches to measure nitric oxide in plants. Journal of Experimental Botany, 62(1), 1-12. [Link]

-

Bendahan, D., Mattei, J.P., Ghattas, B., et al. (2002). Citrulline/malate promotes aerobic energy production in human exercising muscle. ResearchGate. [Link]

-

Advanced Molecular Labs. (2018). L Citrulline vs this compound. AML. [Link]

-

Romano, J. (2017). How To Increase Muscular Endurance Using Citrulline | Straight Facts. YouTube. [Link]

-

Kovacs, K., Csonka, N., Szecsi, D., et al. (2024). The Effects of L-Citrulline and Malic Acid on Substrate Utilisation and Lactate Elimination. MDPI. [Link]

-

Schwedhelm, E., Maas, R., Freese, R., et al. (2008). Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism. British Journal of Clinical Pharmacology, 65(1), 51-59. [Link]

-

Eroglu, H., Tontu, S., & Turgay, F. (2017). The Effect of Citrulline/Malate on Blood Lactate Levels in Intensive Exercise. Biochemical Genetics, 55, 387–394. [Link]

-

Zhang, Y., & Hogg, N. (2015). Nitric oxide detection methods in vitro and in vivo. Redox Biology, 4, 317-323. [Link]

-

JoVE. (2022). Measuring Nitrite & Nitrate-Metabolites-Nitric Oxide Pathway-Biological Materials l Protocol Preview. YouTube. [Link]

-

Sureda, A., Córdova, A., Ferrer, M.D., et al. (2010). L-Citrulline-malate influence over branched chain amino acid utilization during exercise. European Journal of Applied Physiology, 110(2), 341-351. [Link]

-

PC Laboratories. (2024). What is Citrulline: How It Enhances Nitric Oxide Production for Better Workouts. PC Laboratories Blog. [Link]

-

HSN. (n.d.). How to boost Nitric Oxide with supplements. HSN Blog. [Link]

-

Wikipedia. (n.d.). Citrate–malate shuttle. Wikipedia. [Link]

-

Allerton, T.D., Proctor, D.N., Stephens, J.M., et al. (2018). l-Citrulline Supplementation: Impact on Cardiometabolic Health. Nutrients, 10(7), 921. [Link]

-

Wikipedia. (n.d.). Urea cycle. Wikipedia. [Link]

-

Myprotein. (2021). What Is this compound? | Nutritionist Explains... YouTube. [Link]

-

Sureda, A., Córdova, A., Ferrer, M.D., et al. (2010). l-Citrulline-malate influence over branched chain amino acid utilization during exercise. PubMed. [Link]

-

Wikipedia. (n.d.). Malate–aspartate shuttle. Wikipedia. [Link]

-

van der Knaap, M.S., Wagenmakers, A.J.M., Ruitenbeek, W., et al. (2019). Inborn disorders of the malate aspartate shuttle. Journal of Inherited Metabolic Disease, 42(2), 245-256. [Link]

-

Nutranews. (2015). Citrulline - its fundamental role in the urea cycle. Nutranews. [Link]

-

Bendahan, D., Mattei, J.P., Ghattas, B., et al. (2002). Citrulline/malate promotes aerobic energy production in human exercising muscle. PMC. [Link]

-

Marini, J.C., Agarwal, U., Didelija, I.C., et al. (2011). Supplemental Citrulline Is More Efficient Than Arginine in Increasing Systemic Arginine Availability in Mice. The Journal of Nutrition, 141(4), 585-589. [Link]

-

News-Medical.Net. (n.d.). The Urea Cycle Step by Step. News-Medical.Net. [Link]

-

Fofaria, R.C., & Kim, H.W. (2023). Potential therapeutic uses of L-citrulline beyond genetic urea cycle disorders. Pediatric Research. [Link]

-

JoVE. (2019). Video: Urea Cycle. Journal of Visualized Experiments. [Link]

Sources

- 1. This compound Supplement Improves Performance...but We Don't Know How | COR [trainingcor.com]

- 2. Citrulline: Health Benefits, Potential Risks, Dosage, and More [webmd.com]

- 3. Citrulline - its fundamental role in the urea cycle - Amino acids and proteins - Nutranews [nutranews.org]

- 4. A critical review of this compound supplementation and exercise performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pclaboratories.com [pclaboratories.com]

- 6. Supplemental Citrulline Is More Efficient Than Arginine in Increasing Systemic Arginine Availability in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Video: Urea Cycle [jove.com]

- 9. advancedmolecularlabs.com [advancedmolecularlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. l-Citrulline-malate influence over branched chain amino acid utilization during exercise | Semantic Scholar [semanticscholar.org]

- 14. The Effect of this compound Supplement Applied in Addition to Fitness Trainings on Hormone Metabolism of Athletes | Journal of Pioneering Medical Sciences [jpmsonline.com]

- 15. Citrulline/malate promotes aerobic energy production in human exercising muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. bjsm.bmj.com [bjsm.bmj.com]

- 18. Citrulline/malate promotes aerobic energy production in human exercising muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. academic.oup.com [academic.oup.com]

- 23. Simultaneous determination of l-citrulline and l-arginine in plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Simultaneous determination of arginine, citrulline, and asymmetric dimethylarginine in plasma by reverse-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Potential therapeutic uses of L-citrulline beyond genetic urea cycle disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergistic Role of Citrulline Malate in Cellular ATP Production: A Technical Guide for Researchers

Introduction: Beyond Nitric Oxide to Core Bioenergetics

Citrulline malate (CM) has garnered significant attention within the scientific community, primarily for its role as a nitric oxide (NO) precursor and its implications for cardiovascular health and exercise performance. However, a myopic focus on the NO pathway obscures the more fundamental and arguably more profound impact of CM's constituent parts—L-citrulline and malate—on core cellular energy production. This technical guide moves beyond the surface-level understanding of CM to provide an in-depth exploration of its foundational role in enhancing adenosine triphosphate (ATP) production. For researchers, scientists, and drug development professionals, understanding these core mechanisms is paramount for designing robust experimental models and identifying novel therapeutic applications.

This document will dissect the intricate biochemical interplay between the urea cycle, the tricarboxylic acid (TCA) cycle, and mitochondrial transport systems, elucidating how supraphysiological levels of citrulline and malate can synergistically boost cellular bioenergetics. We will delve into the causality behind experimental designs used to probe these effects and provide detailed, validated protocols for key analytical techniques.

Section 1: The Biochemical Nexus: Citrulline, Malate, and Cellular Energy Hubs

The ergogenic and therapeutic potential of this compound is not attributable to a single mechanism but rather to the synergistic action of its two components at a critical intersection of metabolic pathways.

The Role of L-Citrulline: More Than a Urea Cycle Intermediate

L-citrulline, a non-proteinogenic amino acid, is centrally involved in the urea cycle, the primary pathway for the detoxification of ammonia.[1][2] In mammals, this cycle is predominantly active in the liver and, to a lesser extent, the intestines.[3] The key enzymes involved are Ornithine Transcarbamylase (OTC), which synthesizes citrulline from ornithine and carbamoyl phosphate in the mitochondria, and Argininosuccinate Synthetase (ASS), which condenses citrulline with aspartate in the cytoplasm to form argininosuccinate.[4][5]

Exogenous citrulline supplementation can influence this cycle in several ways pertinent to ATP production:

-

Enhanced Ammonia Clearance: During periods of high metabolic stress, such as intense exercise, ammonia production can increase significantly.[1][6] Elevated ammonia levels can inhibit key enzymes in energy metabolism, including pyruvate dehydrogenase, thereby hindering the aerobic utilization of pyruvate and impeding ATP supply.[1] By providing an abundance of the urea cycle intermediate, L-citrulline can help drive the cycle forward, facilitating more efficient ammonia detoxification.[1][6] This, in turn, can alleviate the inhibition of aerobic metabolism, allowing for sustained ATP production.

-

Upregulation of Argininosuccinate Synthetase (ASS): Studies have shown that citrulline can up-regulate the expression of ASS.[4] This is a critical regulatory point, as the conversion of citrulline to argininosuccinate is the rate-limiting step in arginine synthesis in many tissues.[4][5] Increased ASS activity not only pulls citrulline through the urea cycle but also boosts the endogenous production of arginine, the substrate for nitric oxide synthase (NOS) and creatine synthesis.

The Role of Malate: An Anaplerotic Powerhouse for the TCA Cycle

Malate is a key intermediate of the Tricarboxylic Acid (TCA) cycle, the central hub of cellular respiration where the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins generates the reducing equivalents (NADH and FADH₂) that fuel oxidative phosphorylation and the bulk of ATP synthesis.

The primary contribution of supplemental malate to enhanced ATP production lies in its anaplerotic role.[7][8][9] Anaplerosis refers to the replenishment of TCA cycle intermediates that may be extracted for biosynthetic pathways.[7] During high energy demand, the integrity and concentration of these intermediates are crucial for maintaining a high flux through the cycle.

-

Direct Entry into the TCA Cycle: Exogenous malate can be transported into the mitochondrial matrix and directly enter the TCA cycle. Here, mitochondrial malate dehydrogenase oxidizes it to oxaloacetate, generating a molecule of NADH.[10] This has two significant effects:

-

It directly provides reducing equivalents to the electron transport chain.

-

It increases the concentration of oxaloacetate, which is essential for condensing with acetyl-CoA to initiate the TCA cycle, a reaction catalyzed by citrate synthase.[10]

-

-

Facilitating the Malate-Aspartate Shuttle: The malate-aspartate shuttle is a crucial system for translocating the reducing equivalents from NADH generated during glycolysis in the cytoplasm into the mitochondria, as the inner mitochondrial membrane is impermeable to NADH itself.[10] By increasing the availability of malate, a key component of this shuttle, CM supplementation can enhance the efficiency of this transport, ensuring that the NADH from glycolysis is effectively utilized for ATP production via oxidative phosphorylation.[1]

The synergistic action of citrulline and malate, therefore, presents a dual-pronged approach to enhancing cellular energy production: citrulline aids in removing metabolic byproducts that inhibit aerobic respiration, while malate directly fuels the TCA cycle and facilitates the transport of reducing equivalents.

Caption: Interplay of this compound with Urea and TCA Cycles.

Section 2: Quantitative Evidence of Enhanced Bioenergetics

The theoretical underpinnings of this compound's effect on ATP production are substantiated by empirical data from human and animal studies. A landmark study by Bendahan et al. (2002) utilized ³¹P magnetic resonance spectroscopy (³¹P-MRS) to non-invasively assess muscle energetics in humans, providing direct evidence of CM's impact.[11][12]

| Bioenergetic Parameter | Placebo | This compound (6 g/day for 15 days) | Percentage Change | Reference |

| Rate of Oxidative ATP Production during Exercise | Baseline | Increased | +34% | [11][12] |

| Rate of Phosphocreatine (PCr) Recovery post-exercise | Baseline | Increased | +20% | [11][12] |

| Sensation of Fatigue | Baseline | Decreased | Significant Reduction | [11][12] |

Table 1: Summary of quantitative data from human studies on this compound supplementation and muscle bioenergetics.

The significant increase in the rate of oxidative ATP production during exercise directly supports the hypothesis that CM enhances aerobic metabolism.[11][12] Furthermore, the accelerated rate of phosphocreatine (PCr) recovery is a robust indicator of improved mitochondrial function.[11][12] PCr is the most immediate energy reserve for ATP regeneration, and its resynthesis during recovery is almost exclusively dependent on oxidative phosphorylation. A faster recovery rate implies a greater capacity for mitochondrial ATP production.

While some studies have shown mixed results regarding direct improvements in mechanical performance, the consistent observation is an enhancement of the underlying muscle bioenergetics.[13][14] This distinction is critical for researchers; CM's primary effect appears to be on metabolic efficiency and capacity, which may not always translate to a direct, measurable increase in acute performance in all experimental models but suggests a significant role in metabolic support and recovery.[15]

Section 3: Experimental Protocols for Assessing Cellular Bioenergetics

To rigorously investigate the effects of this compound on ATP production, validated and precise methodologies are essential. This section provides detailed, step-by-step protocols for key experimental workflows, explaining the causality behind critical steps.

In Vivo Muscle Bioenergetics Assessment via ³¹P Magnetic Resonance Spectroscopy (³¹P-MRS)

³¹P-MRS is a powerful, non-invasive technique that allows for the real-time measurement of high-energy phosphate compounds (ATP, PCr) and inorganic phosphate (Pi) in living tissue, providing a direct window into cellular energy status.[16][17][18]

Rationale for Method Selection: This technique is unparalleled for in vivo studies as it avoids the artifacts associated with tissue biopsies and provides kinetic data during exercise and recovery. The chemical shifts of the phosphorus nuclei are sensitive to their local environment, allowing for the quantification of key metabolites and the calculation of intracellular pH.[19] The choice of a "pulse and acquire" sequence with a short echo time (TE) is critical because ³¹P metabolites have relatively short T2 relaxation times, and longer TEs would result in significant signal loss.[20] Dual-tuned ³¹P-¹H coils are recommended to allow for accurate anatomical localization and shimming using the stronger ¹H signal before acquiring the weaker ³¹P data.[20]

Step-by-Step Protocol:

-

Subject Preparation: Ensure the subject has abstained from strenuous exercise and caffeine for at least 24 hours. Secure the limb of interest (e.g., forearm for finger flexion studies) within the MRS coil to minimize motion artifacts.

-

System Setup: Utilize a clinical or research-grade MRI scanner (e.g., 4.7 T or higher for better signal-to-noise ratio) equipped with a dual-tuned ³¹P-¹H surface coil.

-

Shimming and Localization: Perform shimming on the ¹H signal to optimize the magnetic field homogeneity over the muscle volume of interest. This is crucial for achieving good spectral resolution.

-

Resting State Acquisition: Acquire a baseline ³¹P spectrum at rest for 5 minutes. Use a simple pulse-acquire sequence with a repetition time (TR) of at least 3-5 times the longest T1 relaxation time of the metabolites of interest to ensure full relaxation and accurate quantification.

-

Exercise Protocol: The subject performs a standardized, repetitive exercise (e.g., finger flexions against a known resistance) within the scanner. The exercise should be of sufficient intensity and duration (e.g., 6 minutes) to induce a significant change in the phosphocreatine and inorganic phosphate levels.

-

Dynamic Acquisition during Exercise: Continuously acquire ³¹P spectra with high temporal resolution (e.g., every 6-10 seconds) throughout the exercise period.

-

Recovery Phase Acquisition: Immediately following the cessation of exercise, continue acquiring dynamic ³¹P spectra for at least 20 minutes to monitor the recovery of PCr and intracellular pH.

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Fit the spectral peaks (PCr, Pi, α-ATP, β-ATP, γ-ATP) using a suitable software package to determine their respective areas.

-

Calculate the rate of oxidative ATP production during exercise from the rate of PCr decrease and the change in pH.

-

Fit the post-exercise PCr recovery data to a mono-exponential function to determine the rate constant for PCr recovery (kPCr), a reliable index of mitochondrial oxidative capacity.

-

Caption: Workflow for ³¹P Magnetic Resonance Spectroscopy.

In Vitro Cellular Respiration and ATP Production Rate with Extracellular Flux Analysis

Extracellular flux analyzers (e.g., Seahorse XF) measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a powerful in vitro platform to dissect mitochondrial and glycolytic function.

Rationale for Method Selection: This method allows for the simultaneous measurement of the two major ATP-producing pathways: oxidative phosphorylation (indicated by OCR) and glycolysis (indicated by ECAR). The use of specific mitochondrial inhibitors in a sequential injection protocol (the "Mito Stress Test") enables the dissection of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and proton leak.[21][22] The choice of inhibitor concentrations is critical; they must be optimized for each cell type to ensure maximal effect without off-target toxicity.[23][24] For example, the concentration of the uncoupler FCCP must be carefully titrated to find the optimal dose that elicits maximal respiration without causing mitochondrial collapse.[25]

Step-by-Step Protocol (Cell Mito Stress Test):

-

Cell Culture: Seed cells (e.g., C2C12 myoblasts, primary muscle fibers) in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Pre-Assay Preparation: One hour before the assay, replace the culture medium with a weakly buffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate the cells in a non-CO₂ incubator at 37°C.

-

Instrument Setup: Hydrate the sensor cartridge overnight. Load the injection ports of the sensor cartridge with the mitochondrial inhibitors:

-

Port A: Oligomycin (ATP synthase inhibitor, e.g., 1.0-1.5 µM final concentration).

-

Port B: FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis, e.g., 1.0-1.5 µM final concentration, must be titrated).

-

Port C: Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor) mixture (e.g., 0.5 µM final concentration).

-

-

Assay Execution:

-

Calibrate the instrument and load the cell plate.

-

The instrument will first measure the basal OCR .

-

Injection 1 (Oligomycin): The subsequent drop in OCR represents the portion of basal respiration linked to ATP production . The remaining OCR is due to proton leak .

-

Injection 2 (FCCP): This collapses the proton gradient, forcing the electron transport chain to function at its maximum rate, revealing the maximal respiration . The difference between maximal and basal respiration is the spare respiratory capacity .

-

Injection 3 (Rotenone/Antimycin A): This shuts down mitochondrial respiration, and the remaining OCR is attributed to non-mitochondrial oxygen consumption .

-

-

Data Analysis: The software calculates the various parameters of mitochondrial respiration. The ATP production rate can be calculated from the ATP-linked OCR using a known P/O ratio (moles of ATP produced per mole of oxygen consumed).

Luciferase-Based ATP Quantification Assay

This biochemical assay provides a highly sensitive method for quantifying the absolute amount of ATP in cell or tissue lysates.

Rationale for Method Selection: The assay is based on the ATP-dependent reaction catalyzed by firefly luciferase, where the oxidation of luciferin produces light.[26] The emitted light is directly proportional to the ATP concentration, allowing for precise quantification.[26] This method is highly sensitive, capable of detecting ATP in the picomolar range, making it suitable for samples with low metabolic activity.

Step-by-Step Protocol:

-

Sample Preparation:

-

For cultured cells, wash with cold PBS and lyse using a suitable buffer that inactivates ATPases.

-

For tissue samples, rapidly freeze the tissue in liquid nitrogen to halt metabolic activity, then homogenize in a cold lysis buffer.

-

Centrifuge the lysate to pellet debris.

-

-

Standard Curve Preparation: Prepare a series of ATP standards of known concentrations in the same buffer as the samples.

-

Reaction Setup:

-

Pipette the sample lysates and standards into a white, opaque 96-well plate (to maximize light detection).

-

Prepare the ATP detection cocktail containing luciferase and D-luciferin according to the manufacturer's instructions.

-

-

Measurement:

-

Add the ATP detection cocktail to each well.

-

Immediately measure the luminescence using a luminometer. The signal is often transient ("flash" kinetics), so rapid measurement is crucial.

-

-

Data Analysis:

-

Subtract the background luminescence (from a well with no ATP).

-

Plot the luminescence of the standards against their concentrations to generate a standard curve.

-

Determine the ATP concentration in the samples by interpolating their luminescence values on the standard curve.

-

Section 4: Conclusion and Future Directions

The foundational research on this compound reveals a compelling, multi-faceted mechanism for the enhancement of cellular ATP production. By acting on both the urea and TCA cycles, CM offers a synergistic approach to improving metabolic efficiency, particularly under conditions of high energy demand. The citrulline component aids in mitigating the inhibitory effects of ammonia, a key fatigue-inducing metabolite, while the malate component directly fuels the TCA cycle through anaplerosis and enhances the transport of reducing equivalents into the mitochondria.

For researchers and drug development professionals, this deeper understanding opens up several avenues for future investigation:

-

Dose-Response and Chronicity: Elucidating the optimal dosing strategies and the effects of long-term supplementation on mitochondrial biogenesis and enzyme expression.

-

Specific Pathologies: Investigating the therapeutic potential of CM in conditions characterized by mitochondrial dysfunction and impaired energy metabolism, such as metabolic syndrome, age-related muscle wasting (sarcopenia), and certain myopathies.

-

Synergistic Formulations: Exploring the combination of CM with other bioenergetic compounds (e.g., creatine, coenzyme Q10) to target multiple nodes within the energy production network.

The robust experimental protocols outlined herein provide the necessary tools to rigorously probe these questions. By moving beyond a simplistic view of this compound as merely a nitric oxide booster, the scientific community can unlock its full potential as a potent modulator of core cellular bioenergetics.

References

-

Gough, L. A., Sparks, S. A., McNaughton, L. R., Higgins, M. F., Newbury, J. W., Trexler, E., ... & Bridge, C. A. (2021). A critical review of this compound supplementation and exercise performance. European journal of applied physiology, 121(12), 3283-3295. [Link]

-

Bendahan, D., Mattei, J. P., Ghattas, B., Confort-Gouny, S., Le Guern, M. E., & Cozzone, P. J. (2002). Citrulline/malate promotes aerobic energy production in human exercising muscle. British journal of sports medicine, 36(4), 282-289. [Link]

-

Wikipedia contributors. (2023, December 28). Argininosuccinate synthase. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]

-

Husson, A., Brasse-Lagnel, C., Fairand, A., Renouf, S., & Lavoinne, A. (2003). Argininosuccinate synthetase from the urea cycle to the citrulline-NO cycle. European Journal of Biochemistry, 270(9), 1887-1899. [Link]

-

Owen, O. E., Kalhan, S. C., & Hanson, R. W. (2002). The key role of anaplerosis and cataplerosis for citric acid cycle function. Journal of Biological Chemistry, 277(34), 30409-30412. [Link]

-

Gibala, M. J., Saltin, B., & Gibala, M. J. (2002). Anaplerosis of the tricarboxylic acid cycle in human skeletal muscle during exercise. Acta Physiologica Scandinavica, 176(1), 1-13. [Link]

-

Junge, C. E., & Owen, O. E. (2002). Anaplerosis of the citric acid cycle: role in energy metabolism of heart and skeletal muscle. The Journal of nutritional biochemistry, 13(11), 618-624. [Link]

-

Meimoun, L., Pecchi, É., Vilmen, C., Bendahan, D., & Giannesini, B. (2022). Effect of this compound supplementation on muscle function and bioenergetics during short-term repeated bouts of fatiguing exercise. Journal of sports sciences, 40(17), 1981-1990. [Link]

-

Taylor & Francis Online. (2022). Effect of this compound supplementation on muscle function and bioenergetics during short-term repeated bouts of fatiguing exercise. [Link]

-

ResearchGate. (n.d.). (PDF) Citrulline/malate promotes aerobic energy production in human exercising muscle. [Link]

-

Kemp, G. J. (2020). 31P magnetic resonance spectroscopy in skeletal muscle: Experts' consensus recommendations. NMR in biomedicine, 33(11), e4256. [Link]

-

de Graaf, R. A. (2000). Introduction to in vivo 31P magnetic resonance spectroscopy of (human) skeletal muscle. NMR in biomedicine, 13(7), 381-394. [Link]

-

Pinton, P., & Di Virgilio, F. (2017). Use of luciferase probes to measure ATP in living cells and animals. Nature protocols, 12(8), 1547-1565. [Link]

-

Takeda, K., Machida, M., Kohara, A., Omi, N., & Takemasa, T. (2011). Effects of citrulline supplementation on fatigue and exercise performance in mice. Journal of nutritional science and vitaminology, 57(3), 246-250. [Link]

-

Prompers, J. J., Jeneson, J. A., Drost, M. R., Nicolay, K., & Koot, R. W. (2006). Dynamic 31P-MRS in exercising human muscle: are current analytical methods adequate?. NMR in Biomedicine: An International Journal Devoted to the Development and Application of Magnetic Resonance In Vivo, 19(7), 899-908. [Link]

-

Meyer, R. A. (1982). Application of 31P-NMR spectroscopy to the study of striated muscle metabolism. American Journal of Physiology-Cell Physiology, 242(1), C1-C11. [Link]

-

da Silva, D. K., Bailey, S. J., Wylie, L. J., Vanhatalo, A., Jones, A. M., Kirby, B. S., ... & da Silva, D. K. (2017). This compound does not improve muscle recovery after resistance exercise in untrained young adult men. Nutrients, 9(10), 1132. [Link]

-

MRIquestions.com. (n.d.). 31P MRS Technique. [Link]

-

Gibala, M. J., & Saltin, B. (2000). Anaplerotic processes in human skeletal muscle during brief dynamic exercise. The Journal of physiology, 528(Pt 2), 411–420. [Link]

-

Hargreaves, M., & Spriet, L. L. (2020). Skeletal muscle energy metabolism during exercise. Nature metabolism, 2(9), 817-828. [Link]

-

Viana, R. B., Naves, J. P. A., Coswig, V. S., de Lira, C. A. B., Steele, J., Fisher, J. P., & Gentil, P. (2021). Acute effect of this compound on repetition performance during strength training: a systematic review and meta-analysis. International journal of sport nutrition and exercise metabolism, 31(4), 341-349. [Link]

-

Polish Journal of Sports Medicine. (2024). Impact of this compound supplementation on exercise performance and muscle regeneration. [Link]

-

ResearchGate. (n.d.). Effect of L-arginine or L-citrulline supplementation on plasma amino... [Link]

-

Agilent. (n.d.). Agilent Seahorse XF Mito Tox Assay Kit User Guide. [Link]

-

Agilent. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. [Link]

-

Couchet, M., Breuillard, C., Corne, C., Rendu, J., Morio, B., Schlattner, U., & Moinard, C. (2021). Ornithine Transcarbamylase–From Structure to Metabolism: An Update. Frontiers in Physiology, 12, 748249. [Link]

-

ResearchGate. (n.d.). (PDF) A critical review of this compound supplementation and exercise performance. [Link]

-

New England Consortium of Metabolic Programs. (n.d.). Ornithine Transcarbamylase Deficiency (OTC Deficiency). [Link]

-

Moinard, C., Nicolis, I., Neveux, N., Darquy, S., Bénazeth, S., & Cynober, L. (2021). Ornithine Transcarbamylase–From Structure to Metabolism: An Update. Frontiers in physiology, 12, 748249. [Link]

-

Takeda, K., Machida, M., Kohara, A., Omi, N., & Takemasa, T. (2011). Effects of citrulline supplementation on fatigue and exercise performance in mice. Journal of nutritional science and vitaminology, 57(3), 246-250. [Link]

-

Albert Einstein College of Medicine. (n.d.). To all potential users of the Seahorse Bioscience machines. [Link]

-

M-CSA. (n.d.). Argininosuccinate synthetase. [Link]

-

Taylor & Francis. (n.d.). Ornithine transcarbamylase – Knowledge and References. [Link]

-

Ma, Y., Li, Y., & Li, X. (2021). Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test. STAR protocols, 2(1), 100251. [Link]

-

Tummala, G. K., & Saini, A. (2024). Ornithine Transcarbamylase Deficiency. In StatPearls. StatPearls Publishing. [Link]

Sources

- 1. A critical review of this compound supplementation and exercise performance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Publishers Panel [medycynasportowa.edu.pl]

- 3. Ornithine Transcarbamylase - From Structure to Metabolism: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Argininosuccinate synthase - Wikipedia [en.wikipedia.org]

- 5. Argininosuccinate synthetase from the urea cycle to the citrulline-NO cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of citrulline supplementation on fatigue and exercise performance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anaplerosis of the citric acid cycle: role in energy metabolism of heart and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anaplerosis of the tricarboxylic acid cycle in human skeletal muscle during exercise. Magnitude, sources, and potential physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anaplerotic processes in human skeletal muscle during brief dynamic exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Citrulline/malate promotes aerobic energy production in human exercising muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of this compound supplementation on muscle function and bioenergetics during short-term repeated bouts of fatiguing exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. This compound Does Not Improve Muscle Recovery after Resistance Exercise in Untrained Young Adult Men - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In-vivo31P-MRS of skeletal muscle and liver: A way for non-invasive assessment of their metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Introduction to in vivo 31P magnetic resonance spectroscopy of (human) skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 31P magnetic resonance spectroscopy in skeletal muscle: Experts' consensus recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. diverdi.colostate.edu [diverdi.colostate.edu]

- 20. mriquestions.com [mriquestions.com]

- 21. benchchem.com [benchchem.com]

- 22. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]

- 23. agilent.com [agilent.com]

- 24. einsteinmed.edu [einsteinmed.edu]

- 25. agilent.com [agilent.com]

- 26. e-century.us [e-century.us]

discovery and history of citrulline malate in scientific literature

An In-Depth Technical Guide to the Discovery and Scientific History of Citrulline Malate

Preamble: From Watermelons and Apples to Metabolic Enhancement

The journey of this compound from obscurity to a staple in both clinical nutrition and sports science is a compelling narrative of biochemical synergy. It is not the story of a single discovery, but rather the convergence of two distinct lines of scientific inquiry, separated by over a century, which ultimately led to the formulation of a compound recognized for its profound effects on metabolic efficiency. This guide provides a technical exploration of this history, tracing the discovery of its constituent molecules, the genesis of their combination, the elucidation of its mechanisms, and the evolution of the methodologies used to study it.

Part 1: The Constituent Molecules - A Historical Perspective

The scientific history of this compound begins with the independent discovery and characterization of its two components: L-citrulline and malate.

The Discovery and Characterization of L-Citrulline

The non-proteinogenic α-amino acid L-citrulline was first isolated in 1914 by Japanese researchers Yatarō Koga and Ryō Ōtake from watermelon.[1][2][3][4] The name itself is a direct homage to its source, derived from Citrullus, the Latin word for watermelon.[1] While Koga and Ōtake made the initial isolation, it was Mitsunori Wada of Tokyo Imperial University who further codified its chemical structure in 1930.[1][2]

The true physiological significance of citrulline began to emerge with the groundbreaking work of Hans Krebs and Kurt Henseleit. In 1932, they identified the Urea Cycle, the first metabolic cycle to be discovered, and established citrulline as a key intermediate.[5] This cycle, primarily occurring in the liver, is the fundamental pathway by which mammals convert toxic ammonia into urea for excretion, a critical process for nitrogen homeostasis.[5][6][7][8]

Figure 1: Historical timeline of the discovery and characterization of L-Citrulline.

The Identification of Malate and Its Role in Cellular Respiration

The history of malate (the ionized form of malic acid) predates that of citrulline by nearly 130 years. In 1785, the Swedish chemist Carl Wilhelm Scheele first isolated this organic dicarboxylic acid from apple juice.[9][10][11][12] Shortly after, in 1787, Antoine Lavoisier proposed the name acide malique, derived from the Latin word for apple, mālum.[10][11][13]

Like citrulline, malate's central role in metabolism was later elucidated by Hans Krebs through his discovery of the citric acid cycle (or Krebs cycle) in 1937. Malate was identified as a crucial intermediate in this cycle, the final common pathway for the oxidation of carbohydrates, fats, and proteins to produce ATP.[9][14] Specifically, malate is formed by the hydration of fumarate and is subsequently oxidized to oxaloacetate, a reaction that regenerates the molecule needed to accept acetyl-CoA and continue the cycle.[15]

Part 2: The Genesis of this compound - A Synergistic Hypothesis

The concept of combining L-citrulline and malate into a single salt, this compound (CM), was not initially aimed at athletic performance. Its origins lie in clinical medicine, specifically for the treatment of asthenia, a condition of debilitating fatigue often following acute illness or surgery.[16][17]

The rationale was based on a compelling biochemical hypothesis: a synergistic action between the two molecules. The citrulline component was proposed to support the urea cycle, enhancing the detoxification of ammonia, a known metabolic toxin that contributes to fatigue.[16][18] Simultaneously, the malate component was hypothesized to function as an anaplerotic substrate, meaning it could replenish the pool of Krebs cycle intermediates, thereby boosting aerobic energy production.[19][20]

Seminal Early Investigations

Early European studies laid the groundwork for understanding CM's therapeutic potential. A pivotal 1991 study by Callis et al. provided key evidence for its mechanism.[18] The investigation in both animals and humans demonstrated that CM stimulates hepatic ureogenesis (urea production) and enhances the renal reabsorption of bicarbonates. The authors concluded these metabolic actions conferred a protective effect against acidosis and ammonia poisoning, providing a pharmacological explanation for the compound's established anti-fatigue properties.[18]

One of the most frequently cited early human studies was conducted by Bendahan et al. in 2002.[21] This investigation, while notable for its lack of a placebo control, studied individuals complaining of fatigue. After 15 days of supplementation with 6 grams of CM daily, the subjects demonstrated a significant 34% increase in the rate of oxidative ATP production during exercise and a 20% increase in the rate of post-exercise phosphocreatine recovery.[16][21][22] This study provided the first direct evidence in humans that CM could enhance muscle oxidative metabolism, a finding that catalyzed its transition from a clinical anti-asthenia agent to a widely researched ergogenic aid.

Part 3: Mechanistic Elucidation & Experimental Frameworks

The proposed ergogenic effects of this compound are multifaceted, stemming from the distinct but interconnected roles of its components in cellular metabolism.

Integrated Mechanisms of Action

The efficacy of this compound is rooted in its ability to influence three critical metabolic pathways: the Urea Cycle, the Krebs Cycle, and the Nitric Oxide (NO) Synthesis Pathway.

-

Ammonia Buffering via the Urea Cycle: High-intensity exercise leads to the accumulation of ammonia, which can inhibit key glycolytic enzymes like phosphofructokinase and interfere with muscle contraction, thus inducing fatigue.[16] The L-citrulline component of CM acts as an intermediate in the urea cycle, helping to capture excess ammonia and convert it to urea, thereby mitigating its fatiguing effects.[6][23]

-

Enhanced Aerobic Metabolism via the Krebs Cycle: The malate component directly participates in the Krebs cycle. By increasing the availability of malate, CM supplementation can increase the concentration of Krebs cycle intermediates (anaplerosis), potentially increasing the flux through the cycle and enhancing the rate of aerobic ATP production.[19][21]

-

Increased Nitric Oxide (NO) Bioavailability: A key secondary mechanism involves the conversion of L-citrulline to L-arginine in the kidneys and endothelial cells.[24] This newly synthesized L-arginine can then serve as a substrate for nitric oxide synthase (NOS) to produce NO. NO is a potent vasodilator, and increased NO levels may enhance blood flow, oxygen, and nutrient delivery to exercising muscles.[4][16] Critically, oral L-citrulline has been shown to be more effective at increasing plasma L-arginine levels than oral L-arginine itself, as it bypasses the extensive breakdown by the enzyme arginase in the gut and liver (presystemic elimination).[24][25]

Figure 2: Integrated metabolic pathways influenced by this compound supplementation.

Evolution of Analytical Techniques

The ability to rigorously study this compound has evolved in tandem with advancements in analytical chemistry. While early studies relied on less specific methods, modern research employs highly sensitive and specific techniques to quantify citrulline, arginine, and other metabolites in biological matrices.

| Era | Methodology | Principle | Advantages | Limitations |

| Early (Pre-1990s) | Colorimetric Assays, Thin-Layer Chromatography (TLC) | Chemical reactions producing a colored product, or separation based on polarity. | Inexpensive, simple. | Low specificity, potential for interference from other compounds, semi-quantitative. |

| Modern (1990s-Present) | High-Performance Liquid Chromatography (HPLC) | Separation based on polarity using a stationary phase, often with pre-column derivatization (e.g., o-phthaldialdehyde) and fluorescence detection.[26] | High sensitivity and specificity, accurate quantification, well-established. | Requires derivatization, longer run times. |

| Contemporary | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass-to-charge ratio detection, allowing for simultaneous quantification of multiple analytes.[27] | Highest sensitivity and specificity, no derivatization needed, multiplexing capability. | High instrument cost, complex method development. |

| Contemporary | Enzymatic Assays | Use of specific enzymes (e.g., argininosuccinate synthetase) coupled to a detection system (e.g., pyrophosphate detection) to measure substrate concentration.[28][29] | High selectivity, rapid analysis, can be used for real-time monitoring. | Susceptible to enzyme inhibitors, may be less robust in complex samples. |

Representative Experimental Protocol: Assessing Ergogenic Efficacy

The modern standard for evaluating the acute effects of this compound on performance is the double-blind, placebo-controlled, crossover study design. This structure minimizes bias and allows each participant to act as their own control.

Objective: To determine the acute effect of a single dose of this compound on resistance exercise performance and markers of muscle fatigue.

Methodology:

-

Participant Recruitment: 12-20 healthy, recreationally resistance-trained individuals.

-

Study Design: A randomized, double-blind, placebo-controlled, crossover trial. Participants complete two testing sessions separated by a washout period of at least 7 days.

-

Supplementation Protocol: In a counterbalanced order, participants ingest either 8 grams of this compound or a taste-matched placebo 60 minutes prior to the exercise protocol.[30][31]

-

Exercise Protocol:

-

Standardized warm-up.

-